hERG Liability Mitigation: The 2,3-Dichloro Motif vs. Matched Molecular Pair
In the optimization of fused bicyclic allosteric SHP2 inhibitors, the compound containing the 2,3-dichloropyridine motif (analogous to the core of 2,3-Dichloroisonicotinaldehyde) demonstrated a specific and quantifiable effect on hERG channel inhibition compared to a dichlorophenyl matched pair. Substituting the dichlorophenyl subunit with the 2,3-dichloropyridine moiety resulted in a moderate mitigation of hERG inhibition, with an IC50 of 1.2 μM [1]. This modification also substantially reduced lipophilicity by ~1.5 log units versus the matched pair, leading to an improved LipE (lipophilic efficiency) of 4.9 [1].
| Evidence Dimension | hERG Channel Inhibition (IC50) and Lipophilicity (LogD) |
|---|---|
| Target Compound Data | hERG IC50 = 1.2 μM; Lipophilicity reduced by ~1.5 log units (vs. matched pair 14); LipE = 4.9 |
| Comparator Or Baseline | Compound with dichlorophenyl subunit (matched pair 14). |
| Quantified Difference | hERG IC50 = 1.2 μM (vs. potent hERG inhibition for comparator); ΔLogD = -1.5; LipE = 4.9 |
| Conditions | In vitro hERG patch-clamp assay; SHP2 allosteric inhibitor series from Novartis. |
Why This Matters
This data provides a quantitative basis for selecting the 2,3-dichloropyridine building block over a dichlorophenyl alternative to balance target potency with a reduced risk of cardiac toxicity.
- [1] Bagdanoff, J. T., et al. (2019). Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry, 62(4), 1781-1798. View Source
